

Spectral Data Analysis of 3-Fluoropropyl 4-methylbenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Fluoropropyl 4-methylbenzenesulfonate
Cat. No.:	B147173

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific spectral data for **3-Fluoropropyl 4-methylbenzenesulfonate** is not readily available in public databases as of the last update. The following guide provides a representative analysis based on spectral data from analogous compounds and general principles of spectroscopic techniques. This document serves as a template for the analysis and reporting of spectral data for this and similar molecules.

Introduction

3-Fluoropropyl 4-methylbenzenesulfonate is a sulfonate ester of significant interest in organic synthesis, potentially serving as a key intermediate in the introduction of the 3-fluoropropyl group in the development of novel pharmaceutical agents. The presence of both aromatic and aliphatic moieties, along with a fluorine atom, gives rise to a distinct spectroscopic profile. This guide outlines the expected spectral characteristics and provides a framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the expected and observed spectral data for compounds structurally related to **3-Fluoropropyl 4-methylbenzenesulfonate**. These values can be used as a reference for the analysis of the target compound.

Table 1: Predicted ^1H NMR Spectral Data

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H (ortho to SO_2)	7.78	d	~8.0
Ar-H (meta to SO_2)	7.35	d	~8.0
O-CH_2	4.25	t	~6.0
$\text{CH}_2\text{-F}$	4.50	dt	~47.0 (H-F), ~6.0 (H-H)
$\text{CH}_2\text{-CH}_2\text{-CH}_2$	2.15	m	-
Ar- CH_3	2.45	s	-

Table 2: Predicted ^{13}C NMR Spectral Data

Assignment	Predicted Chemical Shift (ppm)	Coupling Constant (J, Hz)
C-SO_2	145.0	-
C-CH_3	132.8	-
Ar-CH (ortho to SO_2)	129.8	-
Ar-CH (meta to SO_2)	127.8	-
O-CH_2	68.0	-
$\text{CH}_2\text{-F}$	80.5	d, $^{1}\text{JCF} \approx 165$
$\text{CH}_2\text{-CH}_2\text{-CH}_2$	30.0	d, $^{2}\text{JCF} \approx 20$
Ar- CH_3	21.6	-

Table 3: Predicted ^{19}F NMR Spectral Data

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
$\text{CH}_2\text{-F}$	-220 to -230	t	~47.0

Table 4: Key IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
S=O	Asymmetric stretch	1350 - 1370
S=O	Symmetric stretch	1170 - 1190
C-O	Stretch	1000 - 1100
C-F	Stretch	1000 - 1400
C-H (aromatic)	Stretch	3000 - 3100
C-H (aliphatic)	Stretch	2850 - 3000

Table 5: Expected Mass Spectrometry Data

Ion	Formula	Expected m/z
[M+H] ⁺	C ₁₀ H ₁₄ FO ₃ S ⁺	233.06
[M+Na] ⁺	C ₁₀ H ₁₃ FNaO ₃ S ⁺	255.04
[M-C ₃ H ₆ F] ⁺	C ₇ H ₇ O ₃ S ⁺	155.02

Experimental Protocols

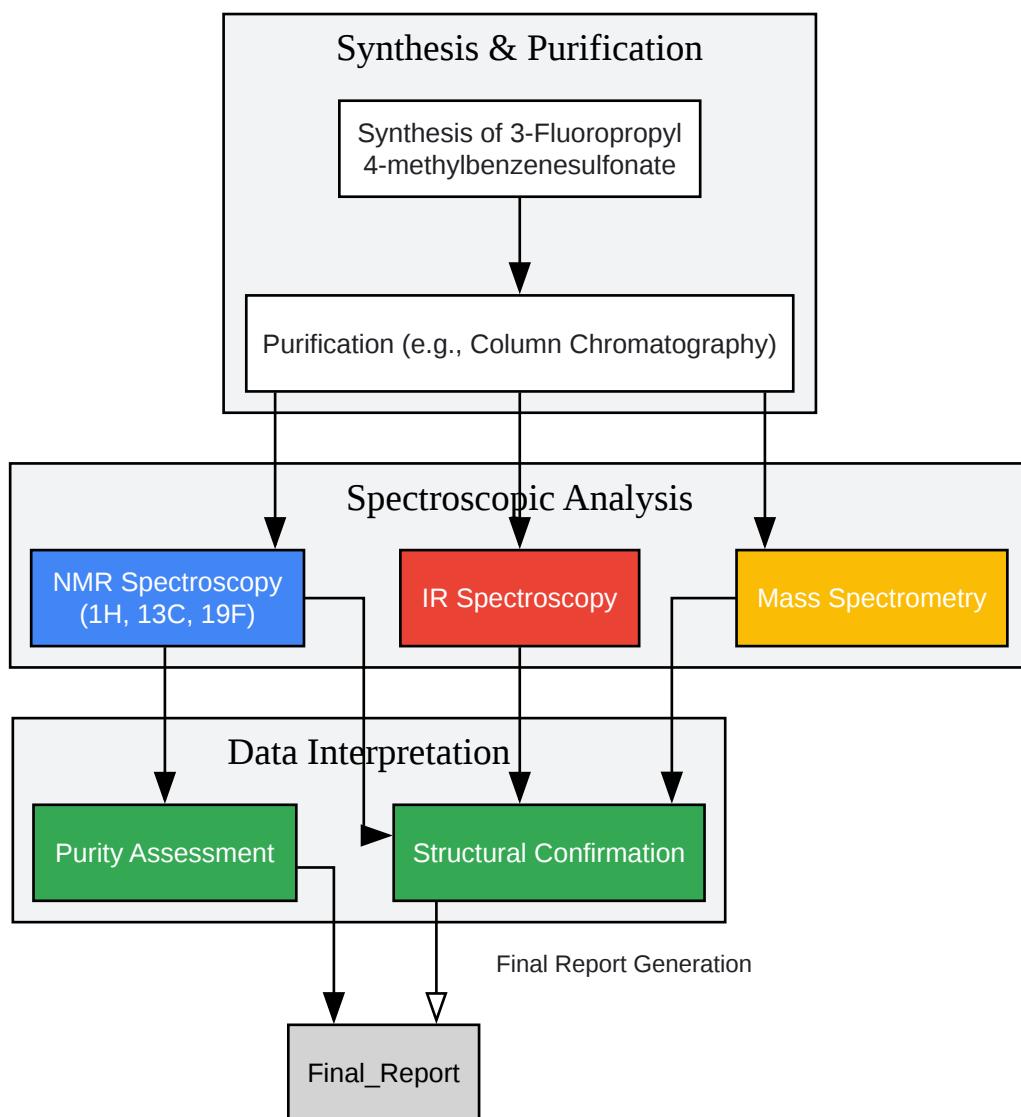
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR: Spectra are acquired at 400 MHz with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

- ^{13}C NMR: Spectra are acquired at 100 MHz with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling is applied during acquisition.
- ^{19}F NMR: Spectra are acquired at 376 MHz with a spectral width of 100 ppm, a relaxation delay of 1.0 s, and 64 scans.

Infrared (IR) Spectroscopy


- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.
- Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
- Data Acquisition: Spectra are recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 4 scans.

Mass Spectrometry

- Instrumentation: A Waters Xevo G2-XS QToF Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in acetonitrile or methanol at a concentration of approximately 1 mg/mL and infused into the ESI source.
- Data Acquisition: Mass spectra are acquired in positive ion mode over a mass range of m/z 50-1000.

Visualization of the Analytical Workflow

The logical flow of spectral data analysis for the characterization of **3-Fluoropropyl 4-methylbenzenesulfonate** is depicted below.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectral Data Analysis of 3-Fluoropropyl 4-methylbenzenesulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147173#3-fluoropropyl-4-methylbenzenesulfonate-spectral-data-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com